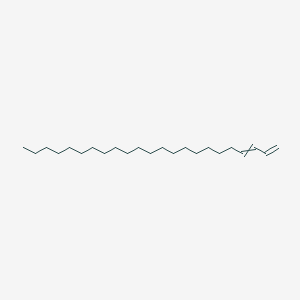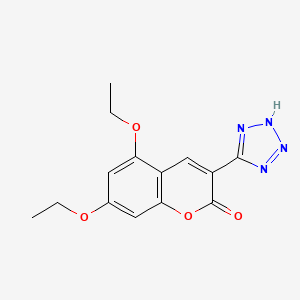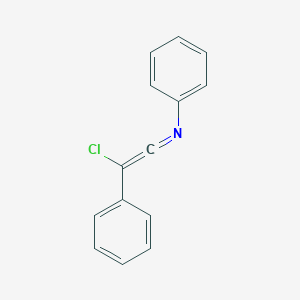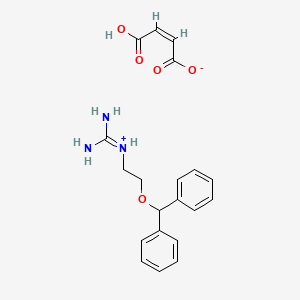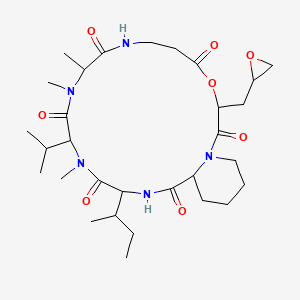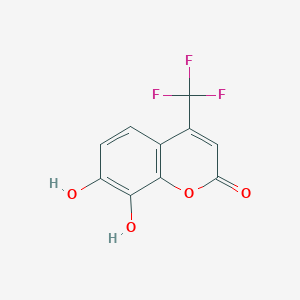
Methyl 2-selenocyanatobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-selenocyanatobenzoate can be synthesized through the reaction of methyl 2-aminobenzoate with triselenium dicyanide, which is prepared in situ from malononitrile and selenium dioxide . The reaction typically involves solubilizing methyl 2-amino-5-selenocyanatobenzoate in hydrochloric acid, cooling the solution, and then adding sodium nitrite while maintaining a low temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-selenocyanatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or other reduced forms.
Substitution: The selenocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenols.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor for synthesizing other organoselenium compounds.
Medicine: The compound exhibits anticancer properties, particularly against liver and breast carcinomas.
Mécanisme D'action
The mechanism by which methyl 2-selenocyanatobenzoate exerts its effects involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential cellular processes.
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Comparaison Avec Des Composés Similaires
Methyl 2-amino-5-(methylselanyl) benzoate: This compound shows similar antimicrobial and anticancer activities.
Dimethyl 5,5′-diselanediylbis(2-aminobenzoate): Exhibits promising antioxidant activities.
Uniqueness: Methyl 2-selenocyanatobenzoate stands out due to its unique combination of antimicrobial, anticancer, and antioxidant properties
Propriétés
Numéro CAS |
78377-05-6 |
|---|---|
Formule moléculaire |
C9H7NO2Se |
Poids moléculaire |
240.13 g/mol |
Nom IUPAC |
methyl 2-selenocyanatobenzoate |
InChI |
InChI=1S/C9H7NO2Se/c1-12-9(11)7-4-2-3-5-8(7)13-6-10/h2-5H,1H3 |
Clé InChI |
XMFSUMXLLZBTGO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



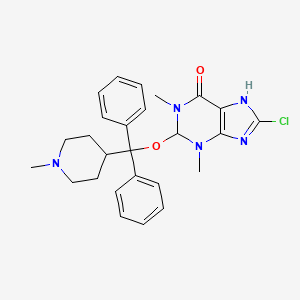
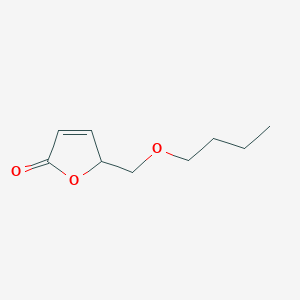

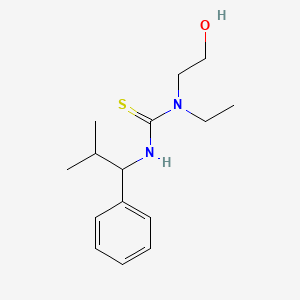
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
